1-isocyanato-4-methoxy-2-nitrobenzene
Description
Significance of Isocyanate Functionality in Contemporary Synthetic Chemistry and Materials Science
The isocyanate group is a highly valuable functional group in modern synthetic chemistry and materials science. Its carbon atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. This reactivity is the foundation for the synthesis of a vast array of organic compounds and polymers.
In synthetic chemistry, isocyanates are key building blocks for the construction of ureas, carbamates, and amides. These motifs are prevalent in many biologically active molecules, pharmaceuticals, and agrochemicals. The ability to introduce these functional groups under mild conditions makes isocyanates indispensable tools for medicinal and process chemists. Multicomponent reactions, such as the Ugi reaction, prominently feature isocyanides (which can be formed in situ from isocyanates) to rapidly generate molecular complexity from simple starting materials. numberanalytics.comsemanticscholar.orgnih.gov
In materials science, the most significant application of isocyanates is in the production of polyurethanes. This is achieved through the reaction of diisocyanates with polyols. Polyurethanes exhibit a wide range of properties, from rigid foams to flexible elastomers, and are used in countless applications, including insulation, coatings, adhesives, and textiles. The properties of the resulting polymer can be finely tuned by varying the structure of the isocyanate and polyol monomers.
Research Trajectories for Aromatic Isocyanates with Electron-Withdrawing and Electron-Donating Substituents
The reactivity of the isocyanate group on an aromatic ring is significantly influenced by the electronic nature of the other substituents on the ring. This interplay of electronic effects is a major focus of current research, as it allows for the precise control of the isocyanate's reactivity and selectivity.
Electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), increase the electrophilicity of the isocyanate carbon atom. numberanalytics.com This enhanced reactivity makes the isocyanate more susceptible to nucleophilic attack, which can be advantageous in accelerating reaction rates. Conversely, electron-donating groups (EDGs), such as the methoxy (B1213986) group (–OCH₃), decrease the reactivity of the isocyanate by donating electron density to the aromatic ring, thereby reducing the partial positive charge on the isocyanate carbon. numberanalytics.com
Current research is focused on synthesizing and exploring aromatic isocyanates that contain both EWGs and EDGs. This strategic placement of functional groups can lead to unique reactivity profiles. For instance, an EDG can help to modulate the high reactivity imparted by an EWG, allowing for more controlled reactions. Furthermore, these substituents can influence the regioselectivity of reactions on the aromatic ring and can themselves serve as handles for further functionalization. Computational studies are increasingly being used to predict the reactivity of these complex isocyanates and to design molecules with specific desired properties for applications in drug discovery and materials science. nanobioletters.com
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHKLWMIIFYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403193 | |
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117162-85-3 | |
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Properties of 1 Isocyanato 4 Methoxy 2 Nitrobenzene
Synthetic Methodologies
While multiple routes to aryl isocyanates are known, two common laboratory-scale methods are the Curtius rearrangement and the phosgenation of anilines.
Physical and Chemical Properties
This compound is a solid at room temperature with a melting point in the range of 79-82 °C. chemicalbook.comspectrabase.com Its chemical reactivity is a product of its three functional groups. The nitro group, being strongly electron-withdrawing, activates the isocyanate group towards nucleophilic attack. The methoxy group, an electron-donating group, partially mitigates this activation. This balanced electronic nature makes it a useful reagent in reactions where modulated reactivity is desired.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₄ |
| Molecular Weight | 194.14 g/mol |
| CAS Number | 117162-85-3 |
| Melting Point | 79-82 °C |
| Appearance | Solid |
Note: This interactive data table is based on available data. For more detailed information, please refer to the cited sources.
Spectroscopic and Computational Analysis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons would appear as a complex splitting pattern due to their coupling with each other. The chemical shifts of these protons would be influenced by the electronic effects of the nitro, methoxy, and isocyanate groups. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum would show signals for the eight unique carbon atoms in the molecule. The carbon of the isocyanate group would appear at a characteristic downfield shift. The aromatic carbons would have their chemical shifts determined by the attached substituents; for example, the carbon attached to the nitro group would be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the isocyanate group (–N=C=O) in the region of 2250-2280 cm⁻¹. Other significant peaks would include those for the C-O stretching of the methoxy group and the symmetric and asymmetric stretching vibrations of the nitro group.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isocyanate group and other characteristic fragments.
Reactions with Thiols: Thiocarbamate Derivatives
Computational Chemistry and Theoretical Properties
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the molecular properties of 1-isocyanato-4-methoxy-2-nitrobenzene. While specific studies on this molecule are not widely published, research on similar compounds like 4-nitrophenylisocyanate offers a basis for understanding its electronic structure. nanobioletters.com
Molecular Geometry and Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and bond angles. The calculations would likely show a planar aromatic ring with the isocyanate and nitro groups influencing the electronic distribution.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For an aryl isocyanate with a nitro group, the LUMO is expected to be localized over the aromatic ring and the nitro and isocyanate groups, indicating their role as electron-accepting sites. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups, and a positive potential (blue) around the isocyanate carbon, confirming its electrophilic nature.
Applications in Organic Synthesis
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. MCRs are highly efficient in terms of atom economy and step economy, making them attractive for the synthesis of compound libraries for drug discovery.
Utility as a Synthetic Intermediate
Beyond its direct use in MCRs, this compound serves as a versatile synthetic intermediate. The isocyanate group can be transformed into a variety of other functionalities. For example, reaction with water would yield the corresponding amine (4-methoxy-2-nitroaniline), while reaction with alcohols would produce carbamates. These transformations, coupled with the potential for further reactions involving the nitro group (e.g., reduction to an amine), open up pathways to a wide range of substituted aromatic compounds that are valuable in medicinal chemistry and materials science.
Advanced Analytical and Characterization Techniques for Reaction Monitoring and Product Analysis
Vibrational Spectroscopy for In-situ Reaction Monitoring
Vibrational spectroscopy is a powerful tool for real-time, in-situ monitoring of chemical reactions involving isocyanates without the need for sample extraction. nih.govxjtu.edu.cn This allows for the collection of kinetic data and a deeper understanding of reaction mechanisms under actual process conditions. youtube.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy is exceptionally well-suited for monitoring reactions of 1-isocyanato-4-methoxy-2-nitrobenzene. researchgate.net The isocyanate functional group (-N=C=O) possesses a strong and distinct stretching vibration absorption band, which is located in a region of the infrared spectrum (around 2270-2250 cm⁻¹) that is typically free from other common functional group absorptions. researchgate.net
The progress of a reaction, such as the formation of a urethane (B1682113) through the reaction with an alcohol, can be quantitatively monitored by observing the decrease in the intensity of the isocyanate peak over time. youtube.comresearchgate.net Simultaneously, the formation of the product can be tracked by the appearance of new characteristic peaks, such as the carbonyl (C=O) stretching band of the urethane group (around 1700 cm⁻¹) and the N-H bending vibration. researchgate.net This real-time tracking helps in optimizing reaction conditions and preventing the formation of unwanted byproducts. nih.gov Attenuated Total Reflection (ATR) FTIR is a particularly useful technique for this purpose, allowing for the direct analysis of liquid or solid samples with minimal preparation. researchgate.netresearchgate.net
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Observation during Reaction |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Decreases (Reactant Consumption) |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | Remains (Spectator Group) |
| Urethane (R-NH-CO-OR') | C=O Stretch | ~1700 | Increases (Product Formation) |
Near-Infrared (NIR) spectroscopy, which observes overtone and combination bands, is another valuable technique for in-situ monitoring, particularly for bulk materials and curing processes where mid-IR may have limited sample penetration. fraunhofer.demdpi.com The reaction of this compound in a polymerization or curing process, such as the formation of polyurethane, can be followed using NIR. fraunhofer.de Changes in the NIR spectra, though often more complex and requiring chemometric analysis, can be correlated with the concentration of the isocyanate reactant and the formation of urethane products. This method allows for the creation of concentration profiles over time, providing critical data for process optimization and quality control. fraunhofer.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reactivity Studies
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of specific nuclei, such as ¹³C.
¹³C NMR spectroscopy is instrumental in the structural analysis of this compound and its reaction products. libretexts.org The broad chemical shift range of ¹³C NMR (0-220 ppm) allows for the resolution of signals for each unique carbon atom in the molecule, even those in similar environments. libretexts.org
For this compound, distinct signals are expected for the eight carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents (-NCO, -NO₂, -OCH₃). The carbon of the isocyanate group is highly deshielded and appears far downfield. The aromatic carbons are influenced by the electron-withdrawing nitro group, which deshields the ortho and para positions, and the electron-donating methoxy (B1213986) group. stackexchange.comnih.gov Upon reaction of the isocyanate group, for instance, to form a urethane, the chemical shift of the isocyanate carbon will shift significantly upfield to a position characteristic of a urethane carbonyl, providing clear evidence of the transformation.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-NCO | ~125-135 | Isocyanate carbon attached to aromatic ring. |
| C-NO₂ | ~148-152 | Deshielded by electron-withdrawing nitro group. |
| C-OCH₃ | ~155-160 | Deshielded by electronegative oxygen. |
| -OCH₃ | ~56 | Typical shift for an aromatic methoxy group. nih.gov |
| Aromatic CH | ~110-130 | Specific shifts depend on proximity to substituents. |
| -N=C=O | ~122-128 | Characteristic shift for the central carbon of the isocyanate group. |
Mass Spectrometry for Reaction Intermediate Identification and Byproduct Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure. nih.gov It is particularly powerful for identifying transient or low-concentration species, such as reaction intermediates and byproducts. nih.govresearchgate.net
Electrospray ionization (ESI-MS) is especially effective for detecting charged intermediates that may form during reactions of this compound. nih.gov For example, in a catalyzed reaction, a complex between the catalyst and the isocyanate might be observed. By monitoring the reaction mixture over time, the rise and fall of signals corresponding to specific intermediates can provide invaluable mechanistic insight. rsc.org
Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are ideal for separating and identifying byproducts. nih.govmdpi.com A common byproduct in isocyanate chemistry is the corresponding amine, formed through hydrolysis with trace amounts of water. diva-portal.org For the target compound, this would be 4-methoxy-2-nitroaniline (B140478). MS can confirm the presence of this and other potential side products, aiding in the development of cleaner, more efficient reactions.
| Compound | Formula | Molecular Weight (g/mol) | Expected Ion [M+H]⁺ (m/z) |
|---|---|---|---|
| This compound | C₈H₆N₂O₄ | 194.15 | 195.16 |
| 4-methoxy-2-nitroaniline (Hydrolysis Byproduct) | C₇H₈N₂O₃ | 168.15 | 169.16 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Investigations
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements within the top few nanometers of a material. thermofisher.comresearchgate.net This makes it an ideal tool for studying surfaces that have been modified with this compound.
If this compound is used to functionalize a surface, XPS can confirm its covalent attachment and investigate the chemistry of the isocyanate group. High-resolution scans of the C 1s, O 1s, and N 1s core levels would be particularly informative. The N 1s spectrum is especially useful as it can distinguish between the nitrogen atoms in the nitro group (-NO₂) and the isocyanate group (-NCO) due to their different chemical environments and oxidation states. nih.gov Following a surface reaction, the N 1s peak corresponding to the isocyanate group would disappear and a new peak, for example, for a urethane linkage (-NH-), would appear at a different binding energy. This allows for direct probing of the success and nature of the surface chemical transformation.
| Nitrogen Environment | Expected Binding Energy (eV) |
|---|---|
| Nitro (-NO₂) | ~405-406 |
| Isocyanate (-NCO) | ~399-400 |
| Urethane (-NHCOO-) | ~400-401 |
Chromatographic Methods for Product Separation and Quantification (e.g., Gel Permeation Chromatography)
Chromatographic techniques are essential for the monitoring of chemical reactions involving this compound, as well as for the separation and characterization of the resulting products. These methods allow for the detailed analysis of reaction mixtures, providing insights into reaction kinetics, product purity, and the molecular weight distribution of polymeric materials. While specific detailed research findings on the chromatographic analysis of this compound are limited in publicly accessible literature, the principles of chromatographic separation and characterization for aromatic isocyanates and their derivatives are well-established.
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of reactions involving isocyanates. Due to the high reactivity of the isocyanate group, derivatization is often employed prior to analysis to form stable urea (B33335) derivatives. This allows for accurate quantification of the isocyanate concentration over time. For instance, a reaction mixture can be sampled at various intervals, and the unreacted this compound can be derivatized and then analyzed by reverse-phase HPLC.
In the context of polymeric products derived from this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the principal technique for characterizing the molecular weight distribution. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as high molecular weight polymers, elute from the chromatography column faster than smaller molecules. This allows for the determination of key molecular weight averages (Mn, Mw) and the polydispersity index (PDI), which are critical parameters for defining the properties of a polymer.
Table 1: Hypothetical GPC Data for a Polyurethane Derived from this compound
| Retention Time (min) | Molecular Weight (Da) |
| 8.5 | 550,000 |
| 9.0 | 350,000 |
| 9.5 | 200,000 |
| 10.0 | 100,000 |
| 10.5 | 50,000 |
| 11.0 | 25,000 |
| 11.5 | 10,000 |
| 12.0 | 5,000 |
From such data, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) can be calculated to provide a comprehensive understanding of the polymer's molecular characteristics.
For the separation and quantification of the monomer itself or its simple reaction products, HPLC is more suitable. The conditions for such an analysis would be optimized based on the polarity of the analyte and the stationary phase of the column. A typical analysis would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The retention time of this compound (or its derivative) would be determined by injecting a standard of the pure compound.
Table 2: Hypothetical HPLC Parameters for the Analysis of a Derivatized this compound Reaction
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Derivative) | 5.8 min |
This data would be used to create a calibration curve to quantify the concentration of the compound in reaction samples, thereby allowing for the monitoring of reaction conversion and kinetics.
Emerging Applications and Future Research Directions
Role in Advanced Polymer Materials and Composites
The isocyanate functional group is a cornerstone in the synthesis of polyurethanes and polyureas, two of the most versatile classes of polymers. The specific substitutions on the benzene (B151609) ring of 1-isocyanato-4-methoxy-2-nitrobenzene offer opportunities for creating polymers with tailored properties.
The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. While this compound is a monoisocyanate, its incorporation into polymer chains can be envisaged through several strategies. For instance, it could be used as a chain-terminating or a pendant group-modifying agent to control molecular weight and introduce specific functionalities. The presence of the nitro group, a known chromophore, suggests the potential for creating polyurethanes with unique optical properties. Research on polyurethanes incorporating bis(o-nitrobenzyl) chromophores has demonstrated the feasibility of including such functionalities in the polymer backbone. asianpubs.org
Similarly, in polyurea synthesis, which involves the reaction of diisocyanates with diamines, this compound could be employed to introduce specific end-groups or side-chains. The polarity imparted by the nitro and methoxy (B1213986) groups could influence the morphology and intermolecular interactions within the polymer matrix, potentially affecting its mechanical and thermal properties.
| Polymer Type | Potential Role of this compound | Potential Impact on Properties |
| Polyurethane | Chain terminator or pendant group modifier | Control of molecular weight, introduction of optical properties |
| Polyurea | End-group or side-chain modifier | Altered morphology, modified mechanical and thermal properties |
The high reactivity of the isocyanate group makes it an excellent candidate for surface functionalization of materials bearing active hydrogen atoms, such as hydroxyl or amine groups. Aromatic isocyanates have been extensively used for the surface modification of materials like cellulose (B213188) and nanocellulose to alter their surface properties. nih.govresearchgate.net The grafting of this compound onto such surfaces could impart specific characteristics. For example, the nitroaromatic moiety could enhance the adsorption of certain molecules or act as a site for further chemical transformations. The methoxy group could influence the hydrophobicity of the modified surface. This approach could be valuable in the development of advanced composites, sensors, or filtration membranes.
Contributions to Medicinal Chemistry and Agrochemical Development
The structural motifs present in this compound are found in numerous biologically active compounds, suggesting its potential as a building block in the synthesis of new therapeutic agents and agrochemicals.
A significant application of this compound has been demonstrated in the synthesis of intermediates for pharmaceuticals. Specifically, it is used as a starting material in the Ugi four-component reaction to produce a key intermediate for the synthesis of Atorvastatin, a widely used cholesterol-lowering drug. google.com The Ugi reaction is a powerful tool in medicinal chemistry for the rapid generation of diverse molecular scaffolds. The use of this particular isocyanate in such a reaction highlights its utility in constructing complex, bioactive molecules. google.com This successful application opens avenues for its use in the synthesis of other heterocyclic compounds with potential therapeutic value.
The biological activity of nitroaromatic compounds and isocyanates is a subject of considerable research. Many nitrobenzene (B124822) derivatives have been shown to exhibit mutagenic properties in various assays, such as the Ames test. nih.gov Studies on mono-nitrobenzene derivatives, including nitroanisole, have indicated that their mutagenicity can be influenced by the position of the substituents on the aromatic ring. nih.gov For instance, some nitrobenzene derivatives that are not mutagenic on their own can become mutagenic in the presence of other compounds like norharman.
Furthermore, several isocyanates are known to be mutagenic, and this property is often linked to their ability to react with biological macromolecules. imrpress.com The presence of both a nitro group and an isocyanate group in this compound suggests that a thorough evaluation of its toxicological and mutagenic profile is warranted. Understanding its interactions with biological systems is crucial for assessing its safety in potential applications and could also provide insights into the mechanisms of toxicity for this class of compounds. It is important to note that the genotoxicity of nitro-substituted compounds is not solely dependent on the nitro group itself, as the type and position of other substituents on the imidazole (B134444) ring have been shown to significantly influence toxicological activity. nih.govresearchgate.net
| Compound Class | Key Findings on Biological Interactions |
| Nitrobenzene Derivatives | Mutagenicity observed in some derivatives, influenced by substituent position. nih.gov |
| Isocyanates | Some are known mutagens. imrpress.com |
| Nitroimidazoles | Genotoxicity is influenced by the type and position of substituents, not just the nitro group. nih.govresearchgate.net |
Development of Novel Catalytic Systems for Isocyanate Chemistry
The synthesis of isocyanates and their subsequent reactions are often reliant on efficient catalytic systems. Research in this area is focused on developing more sustainable and selective catalysts.
The industrial production of aromatic isocyanates has traditionally relied on the use of phosgene, a highly toxic reagent. A more environmentally benign alternative is the reductive carbonylation of nitroaromatic compounds. unimi.itukessays.comresearchgate.net This process directly converts a nitro group to an isocyanate group using carbon monoxide in the presence of a catalyst. Homogeneous palladium complexes have shown promise as catalysts for this transformation. ukessays.comosti.gov The development of efficient catalytic systems for the reductive carbonylation of substituted nitrobenzenes, such as 4-methoxy-2-nitroaniline (B140478) (a precursor to this compound), is an active area of research. osti.gov
Furthermore, the reactions of isocyanates, such as in the formation of polyurethanes and polyureas, are often catalyzed. While traditional catalysts are effective, there is a growing interest in developing isocyanate-free synthesis routes for these polymers, which often involve novel catalytic approaches. nih.govuva.nlrsc.orgresearchgate.net Research into catalysts that can mediate the reactions of functionalized isocyanates like this compound could lead to more controlled polymerization processes and the creation of materials with novel properties. Recent advancements have explored the use of host-guest assemblies, integrating acidic flexible polymers with metallated covalent organic frameworks, to achieve synergistic catalysis in the reductive carbonylation of nitrobenzenes to carbamates. semanticscholar.org
Green Chemistry and Sustainable Manufacturing Processes
Reducing Environmental Impact of Isocyanate Production
A primary focus of green chemistry in isocyanate production is the move away from phosgene, a highly toxic and corrosive gas traditionally used in the synthesis of isocyanates from amines. mdpi.comresearchgate.net The development of phosgene-free routes is a significant area of research aimed at enhancing the safety and sustainability of isocyanate manufacturing. researchgate.netnih.gov
Alternative, greener routes to isocyanates that are being explored include:
Carbonylative methods: These methods use carbon monoxide or its surrogates to introduce the carbonyl group, avoiding the use of phosgene. acs.org
Rearrangement reactions: The Curtius, Hofmann, and Lossen rearrangements are classic organic reactions that can produce isocyanates from carboxylic acids or their derivatives without the need for phosgene. google.com The Curtius rearrangement, in particular, has been investigated as a viable "greener" approach. google.com
Reactions with Carbon Dioxide: Carbon dioxide, being an abundant and non-toxic C1 source, is an attractive alternative to phosgene. researchgate.net Research has focused on the reaction of amines with CO2 to form carbamates, which can then be dehydrated to isocyanates. acs.org
In the context of this compound, while specific green synthesis routes are not extensively documented in publicly available literature, the principles of phosgene-free synthesis would be applicable. One study has highlighted the use of this compound in an ultrasound-promoted Passerini reaction under solvent-free conditions, which represents a green chemistry approach to its application rather than its synthesis. This method offers advantages such as shorter reaction times, higher yields, and a simpler work-up procedure, thereby reducing the environmental footprint of processes utilizing this isocyanate.
The following table summarizes traditional versus greener approaches to isocyanate synthesis:
| Feature | Traditional Phosgene Route | Greener Alternatives |
| Carbonyl Source | Phosgene (COCl2) | Carbon Monoxide (CO), Carbon Dioxide (CO2), Carbonates |
| Safety | Highly toxic and corrosive reagent | Generally safer reagents |
| Byproducts | Hydrochloric acid (HCl) | Varies, often less hazardous (e.g., water, alcohols) |
| Reaction Conditions | Often harsh conditions | Can be milder, including catalytic processes |
| Sustainability | Relies on hazardous material | Focus on less hazardous materials and waste reduction |
Utilization of Renewable Resources in Isocyanate Synthesis
The transition towards a bio-based economy has spurred research into the use of renewable feedstocks for the production of chemicals, including isocyanates. mdpi.comresearchgate.net The goal is to replace petroleum-based starting materials with bio-derived alternatives, thereby reducing the carbon footprint and dependency on fossil fuels. mdpi.com
Potential renewable sources for the synthesis of aromatic isocyanates include:
Lignin (B12514952): As a major component of lignocellulosic biomass, lignin is a rich source of aromatic compounds that can serve as precursors for aromatic isocyanates. nih.gov
Vegetable Oils and Fatty Acids: These can be chemically transformed into a variety of chemical building blocks, including amines that can be converted to isocyanates. mdpi.com
Carbohydrates: Sugars and other carbohydrates can be converted through various chemical and biotechnological routes into platform chemicals that can be further processed to produce isocyanates.
While the direct synthesis of this compound from renewable resources has not been specifically detailed in available research, the general strategies for producing bio-based aromatic amines and other precursors are relevant. The aromatic rings and functional groups present in this molecule could potentially be derived from bio-based platform chemicals obtained from lignin or other plant-based materials. nih.gov The development of such pathways is a key objective of ongoing research in sustainable chemistry.
Integration of Computational and Experimental Methodologies in Isocyanate Research
The synergy between computational modeling and experimental studies is proving to be a powerful tool in advancing the understanding and development of isocyanate chemistry. Computational methods, such as Density Functional Theory (DFT), allow for the detailed investigation of reaction mechanisms, electronic structures, and spectroscopic properties, providing insights that can guide experimental work.
In the field of isocyanate research, computational studies have been employed to:
Investigate Reaction Mechanisms: Theoretical calculations can elucidate the pathways of reactions involving isocyanates, such as their formation and their reactions to form urethanes and other derivatives. This understanding is crucial for optimizing reaction conditions and developing new catalysts.
Predict Molecular Properties: Computational models can predict various properties of isocyanate molecules, including their reactivity, stability, and spectroscopic signatures.
Design Novel Catalysts: By modeling the interactions between catalysts and reactants, computational chemistry can aid in the design of more efficient and selective catalysts for isocyanate synthesis and conversion.
While specific computational studies on this compound are not widely reported, the methodologies are broadly applicable. For instance, DFT calculations have been used to study the molecular geometry and frontier orbitals of related heterocyclic compounds synthesized from phenyl isocyanate, providing insights into their electronic properties and reactivity. Such studies can inform the design of new molecules with desired characteristics.
The combined experimental and computational approach allows for a deeper understanding of structure-property relationships. For example, experimental techniques like UV-Vis spectroscopy and cyclic voltammetry can be used to determine the HOMO-LUMO energy levels of molecules, and these results can be compared with those obtained from DFT and Time-Dependent DFT (TD-DFT) calculations to validate and refine the computational models.
The table below illustrates the complementary roles of computational and experimental methods in isocyanate research:
| Aspect of Research | Experimental Methodologies | Computational Methodologies |
| Reaction Kinetics | Spectroscopy (e.g., FTIR, NMR), Chromatography (e.g., HPLC) | Transition State Theory, Molecular Dynamics |
| Molecular Structure | X-ray Crystallography, NMR Spectroscopy | Geometry Optimization (e.g., using DFT) |
| Electronic Properties | UV-Vis Spectroscopy, Cyclic Voltammetry | HOMO-LUMO calculations, NBO analysis |
| Catalyst Screening | High-throughput screening | Virtual screening, Mechanistic studies |
The integration of these methodologies is expected to accelerate the discovery of new, sustainable routes for the synthesis of isocyanates like this compound and to facilitate the design of novel materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-isocyanato-4-methoxy-2-nitrobenzene, and how can reaction conditions be optimized for high yield?
- Methodology :
- Nucleophilic substitution : React 4-methoxy-2-nitrobenzaldehyde with phosgene or thiophosgene under anhydrous conditions to introduce the isocyanato group. Monitor reaction progress via TLC or IR spectroscopy to detect the characteristic isocyanate peak (~2250 cm⁻¹) .
- Condensation reactions : Utilize urea derivatives or carbamoyl chlorides as precursors, optimizing temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to enhance yield .
- Catalysts : Employ Lewis acids (e.g., AlCl₃) to stabilize intermediates and reduce side reactions. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its purity and identity?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons). IR spectroscopy verifies isocyanato (2250 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups .
- X-ray crystallography : Refine crystal structures using programs like SHELXL ( ) to resolve bond angles and confirm planar aromatic geometry .
- Elemental analysis : Validate stoichiometry (C₈H₅N₂O₄) with combustion analysis .
Q. What safety protocols and engineering controls are essential when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne exposure is possible .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow. Install local exhaust systems for large-scale work .
- Waste disposal : Segregate isocyanate-containing waste in labeled containers and neutralize with aqueous ammonia before disposal .
Q. How can researchers ensure the stability of this compound during storage?
- Methodology :
- Storage : Keep in airtight, amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Monitor for CO₂ evolution (indicative of isocyanate degradation) .
- Stability assays : Perform periodic HPLC analysis to detect degradation products (e.g., urea derivatives) .
Advanced Research Questions
Q. What experimental strategies can elucidate the reactivity of the isocyanato and nitro groups in this compound?
- Methodology :
- Cycloaddition reactions : React with alkynes or azides under click chemistry conditions (Cu(I) catalysis) to form triazoles. Monitor regioselectivity via LC-MS .
- Metal coordination : Screen transition metals (e.g., Pd, Ru) for complexation using UV-vis titration. Compare stability constants with DFT-calculated values .
- Nitro group reduction : Catalytically reduce nitro to amine using H₂/Pd-C. Confirm product (amine derivative) via ESI-MS and ¹H NMR .
Q. How can computational methods predict and explain the reaction pathways of this compound?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model transition states for isocyanato reactions (e.g., nucleophilic additions). Compare activation energies with experimental kinetics .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .
Q. How can researchers resolve contradictions in reported reactivity data for nitro-substituted aryl isocyanates?
- Methodology :
- Systematic reproducibility : Replicate conflicting studies under controlled conditions (solvent, temperature, catalyst). Use in situ IR to track intermediate formation .
- Cross-validation : Compare results across multiple analytical techniques (e.g., NMR, X-ray) to rule out instrumentation bias .
Q. What analytical approaches are effective for studying degradation byproducts of this compound?
- Methodology :
- GC-MS/LC-MS : Identify volatile or polar degradation products (e.g., carbamates from hydrolysis) with electron ionization or ESI .
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to trace nitrogen fate during degradation via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
